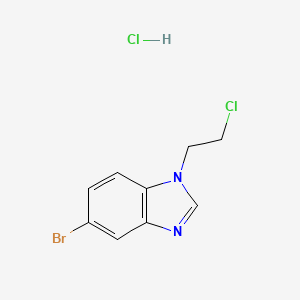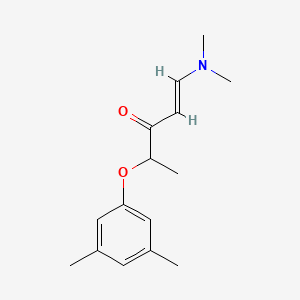![molecular formula C16H21N3O2 B2368504 1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]pyrazin-2(1H)-one CAS No. 895122-86-8](/img/structure/B2368504.png)
1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]pyrazin-2(1H)-one, also known as MP-10, is a synthetic compound with potential applications in scientific research. MP-10 belongs to the class of pyrazinone derivatives and has been shown to exhibit a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]pyrazin-2(1H)-one is not fully understood, but it has been reported to act on multiple targets in the body. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and cyclooxygenase-2. It has also been reported to modulate the expression of various genes involved in inflammation and cell proliferation. The exact mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have antiviral activity against herpes simplex virus and human immunodeficiency virus. This compound has also been shown to have anti-inflammatory activity and to modulate the immune system. Additionally, this compound has been reported to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]pyrazin-2(1H)-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced using the synthesis method described above. This compound has also been shown to exhibit a variety of biochemical and physiological effects, making it a versatile compound for use in various scientific studies. However, there are also limitations to the use of this compound in lab experiments. The mechanism of action of this compound is not fully understood, and its potential side effects are not well documented. Additionally, the optimal dosage and administration of this compound for various applications are not yet established.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]pyrazin-2(1H)-one. One area of interest is the development of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration of this compound for these applications. Additionally, the potential side effects of this compound need to be further investigated. Another area of interest is the investigation of the mechanism of action of this compound. Further studies are needed to determine the exact targets of this compound and how it modulates their activity. Finally, the potential use of this compound in the treatment of autoimmune diseases is an area of interest for future research.
Synthesemethoden
1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]pyrazin-2(1H)-one can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylhydrazine with 3-methylbutyl isocyanate. The resulting intermediate is then reacted with 2-bromoacetophenone to yield this compound. This synthesis method has been reported in the literature and has been used to produce this compound for various scientific studies.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]pyrazin-2(1H)-one has been shown to have potential applications in scientific research. It has been reported to exhibit anticancer activity, antiviral activity, and anti-inflammatory activity. This compound has also been investigated for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its ability to modulate the immune system and its potential use in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-methylbutylamino)pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12(2)8-9-17-15-16(20)19(11-10-18-15)13-4-6-14(21-3)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYMOZUWQGRXQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC=CN(C1=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2368421.png)



![4-((1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2368430.png)

![2-[2-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2368436.png)
![N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2368437.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2368439.png)
![N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368440.png)

![3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B2368442.png)
![9-(4-Fluorophenyl)-3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2368443.png)
![tert-butyl N-[4-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B2368444.png)
